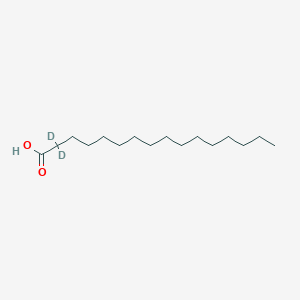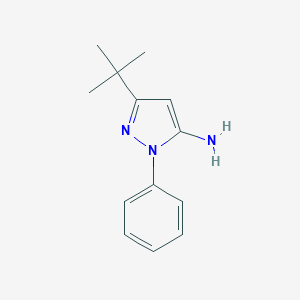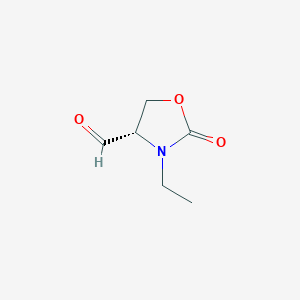
4-Amino-3-phenylbutyric acid hydrochloride
Vue d'ensemble
Description
4-Amino-3-phenylbutyric acid hydrochloride, also known as Phenibut, is a derivative of GABA, a naturally occurring inhibitory neurotransmitter . It is a white solid that is soluble in water and alcohol . It is used as a raw material drug for the treatment of anxiety and depression, exhibiting anti-anxiety and anti-depressant activity .
Synthesis Analysis
The synthesis of 4-Amino-3-phenylbutyric acid hydrochloride involves the hydrolysis of α-methyl-β-phenyl-γ-tetrahydropyrrole ketone with hydrochloric acid. The reaction is then dried to obtain the product .Molecular Structure Analysis
The molecular formula of 4-Amino-3-phenylbutyric acid hydrochloride is C10H14ClNO2 . It is a chiral aromatic amino acid .Physical And Chemical Properties Analysis
4-Amino-3-phenylbutyric acid hydrochloride is a white solid that is soluble in water and alcohol . Its molecular weight is 215.67 g/mol .Applications De Recherche Scientifique
Synthesis of Derivatives
4-Amino-3-phenylbutyric acid hydrochloride, known as Phenibut, has been a subject of research in the synthesis of various pharmacologically active substances. It has been utilized to create 3,4-disubstituted aminobutyric acids, which show considerable interest as pharmacologically active compounds (Vasil'eva et al., 2016). Additionally, its amino and carboxy terminal groups have been used to prepare tetrazole-containing derivatives, expanding the chemical versatility of this compound (Putis et al., 2008).
Pharmacological Potential
Research has also explored the potential of 4-Phenylbutyric acid analogues as chemical chaperones to eliminate the accumulation of unfolded proteins in the endoplasmic reticulum (ER), offering insights into its possible therapeutic applications in various diseases (Zhang et al., 2013).
Method Development for Analysis
Advancements in analytical methods have been made for quantifying Phenibut in biological matrices, like in rat brain tissue extracts, using liquid chromatography-tandem mass spectrometry. This development is crucial for understanding its pharmacokinetics and distribution in biological systems (Grinberga et al., 2008).
Molecular Docking and Toxicity Studies
Molecular docking and toxicity studies of derivatives like 4-Phenyl-3-phenylamino-4H-[1,2,4]thiadiazol-5-one have been conducted, revealing potential anticonvulsant activities and interactions with GABAA receptor agonists, demonstrating the compound's relevance in neuroscience research (Diwakar et al., 2016).
Asymmetric Synthesis and Plant Regeneration
The compound has been utilized in asymmetric synthesis studies, like preparing (S)-2-amino-4-phenylbutyric acid by enantioselective hydrolysis, contributing to the understanding of chiral chemistry (Dongzhi, 2011). It also promotes plant regeneration, acting as an auxin, indicating its utility in plant biotechnology (Iwase et al., 2022).
Safety And Hazards
Phenibut is likely unsafe when taken orally. It can cause many side effects, including reduced consciousness, dizziness, nausea, poor balance, and fatigue. Taking large doses can cause trouble breathing, unconsciousness, and death. Phenibut can cause dependence, and people who use Phenibut for 3 days or more and then stop taking it might experience withdrawal symptoms .
Orientations Futures
Phenibut is a synthetic substance that is made in a laboratory and doesn’t occur in nature, which means it doesn’t fit FDA’s definition of an acceptable dietary supplement ingredient . Despite being banned in the US, Phenibut is still found in some dietary supplements . Its desired and adverse effects appear similar to other gamma-aminobutyric acid receptor agonists .
Propriétés
IUPAC Name |
4-amino-3-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRYMGYPBGOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-phenylbutyric acid hydrochloride | |
CAS RN |
3060-41-1 | |
| Record name | 4-Amino-3-phenylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625240H2LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)

